molecular formula C23H28N3O6+ B13451375 (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid

Cat. No.: B13451375
M. Wt: 442.5 g/mol
InChI Key: NJWNTUGVCYWWIK-NAZZMSSBSA-O
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Description

This compound is a structurally intricate glycoside derivative characterized by an oxane (sugar) core linked to a polycyclic diaza-azoniatetracyclic moiety. The oxane backbone (3,4,5-trihydroxyoxane-2-carboxylic acid) suggests a carbohydrate-like structure, while the 5-methyl-2,19-diaza-5-azoniatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-hexaenyl group introduces a charged, nitrogen-containing polyaromatic system. Such hybrid structures are often associated with natural products derived from microbial or marine sources, particularly actinomycetes, which are known for synthesizing bioactive secondary metabolites with complex architectures .

The compound’s stereochemistry (2S,3S,4S,5R,6R) is critical for its biological interactions, as hydroxyl group orientation influences hydrogen bonding and solubility. The diaza-azonia moiety may confer cationic properties, enhancing interactions with negatively charged biological targets like enzymes or nucleic acids .

Properties

Molecular Formula

C23H28N3O6+

Molecular Weight

442.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid

InChI

InChI=1S/C23H27N3O6/c1-26(22-19(29)17(27)18(28)20(32-22)23(30)31)10-9-25-16(12-26)15-7-3-2-5-13(15)11-14-6-4-8-24-21(14)25/h2-8,16-20,22,27-29H,9-12H2,1H3/p+1/t16?,17-,18-,19+,20-,22+,26?/m0/s1

InChI Key

NJWNTUGVCYWWIK-NAZZMSSBSA-O

Isomeric SMILES

C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)C5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Preparation from Siastatin B Analogues

  • A related synthetic route involves the use of siastatin B, an imino sugar derivative, as a starting material.
  • Siastatin B can be chemically modified to introduce the tetracyclic diaza azoniatetracyclo substituent at the 6-position of the oxane ring.
  • The process involves selective protection of hydroxyl groups, followed by nucleophilic substitution and methylation steps to generate the azonia center.
  • This method is documented in antineoplastic agent synthesis literature, highlighting the compound's potential pharmacological applications.

Stepwise Assembly via Diazo and Methylation Chemistry

  • The tetracyclic diaza azoniatetracyclo system can be constructed via diazo transfer reactions on precursor aromatic amines, followed by cyclization under acidic or basic conditions.
  • Subsequent methylation using methyl iodide or methyl triflate introduces the quaternary ammonium center.
  • The oxane ring is then coupled through nucleophilic substitution at the 6-position hydroxyl.
  • This approach is supported by classical organic synthesis literature involving diazo compounds and polycyclic nitrogen heterocycles.

Use of Protected Glucuronic Acid Derivatives

  • Starting from protected glucuronic acid derivatives allows for regioselective functionalization at the 6-position.
  • The protected sugar is reacted with the tetracyclic amine under mild conditions to form the glycosidic bond.
  • Deprotection steps follow, yielding the target compound.
  • This method benefits from the availability of sugar derivatives and well-established carbohydrate chemistry techniques.

Data Table: Summary of Key Preparation Steps and Conditions

Step No. Reaction Type Starting Materials Conditions Outcome/Notes Reference
1 Protection of hydroxyl groups Glucose/Glucuronic acid derivatives Acetylation or silylation Selective protection of hydroxyls
2 Construction of diaza rings Aromatic amines, diazo reagents Diazotization, cyclization Formation of tetracyclic diaza azonia system
3 Methylation/quaternization Tetracyclic amine intermediates Methyl iodide/triflate, base Formation of azonia center
4 Coupling of sugar and tetracycle Protected sugar + tetracyclic amine Nucleophilic substitution, mild heating Formation of glycosidic bond at C-6
5 Deprotection Protected intermediate Acid/base hydrolysis Removal of protecting groups, final compound
6 Purification and characterization Crude product Chromatography, NMR, MS Pure compound with confirmed stereochemistry

Research Discoveries and Optimization Insights

  • Stereoselectivity: Maintaining stereochemical integrity throughout the synthesis is critical. Use of chiral starting materials and mild reaction conditions reduces epimerization risks.
  • Yield Improvement: Optimization of coupling reactions by varying solvents, temperature, and catalysts has been reported to improve yields significantly.
  • Stability: The azonia center is sensitive to strong nucleophiles and extreme pH; thus, neutral to slightly acidic conditions are preferred during final steps.
  • Pharmacological Relevance: The compound and its analogues show potential as glycosidase inhibitors and antineoplastic agents, driving interest in efficient synthesis routes.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s reactivity is governed by two domains:

  • Oxane-carboxylic acid core : A hexose derivative with vicinal diol groups and a carboxylic acid terminus, enabling typical sugar chemistry (e.g., esterification, glycosylation, oxidation).

  • Polycyclic diaza-azonia system : A rigid, nitrogen-containing bicyclic structure with potential for electrophilic substitution or ring-opening reactions under acidic/basic conditions .

Key Functional Groups Predicted Reactivity
Carboxylic acid (-COOH)Salt formation, esterification, decarboxylation
Vicinal diols (-OH groups)Oxidation (e.g., periodate cleavage), protection/deprotection
Aromatic N-heterocyclesElectrophilic substitution (e.g., nitration, halogenation)
Quaternary ammonium centerStability under basic conditions; potential Hofmann elimination

Acid-Catalyzed Hydrolysis

  • The glycosidic bond linking the oxane core to the diaza-azonia system may undergo hydrolysis in acidic media, yielding:

    • Free oxane-carboxylic acid derivative.

    • Fragmented polycyclic amine .

Example :

Compound+H3O+(2S,3S,4S,5R,6R)-3,4,5-trihydroxyoxane-2-carboxylic acid+Diaza-azonia fragment\text{Compound} + \text{H}_3\text{O}^+ \rightarrow \text{(2S,3S,4S,5R,6R)-3,4,5-trihydroxyoxane-2-carboxylic acid} + \text{Diaza-azonia fragment}

Oxidation of Diol Groups

  • Vicinal diols on the oxane ring could react with periodic acid (HIO₄), cleaving the C-C bond to form dialdehydes :

C6H10O7+HIO42CHO-(CHOH)2COOH+HIO3+H2O\text{C}_6\text{H}_{10}\text{O}_7 + \text{HIO}_4 \rightarrow 2 \text{CHO-(CHOH)}_2-\text{COOH} + \text{HIO}_3 + \text{H}_2\text{O}

Esterification/Amidation

  • The carboxylic acid group may form esters or amides under standard coupling conditions (e.g., DCC, EDC) :

Compound+R-OHDCCR-O-CO-oxane derivative\text{Compound} + \text{R-OH} \xrightarrow{\text{DCC}} \text{R-O-CO-oxane derivative}

Computational Reactivity Insights

Property Value Implication
Hydrogen Bond Donor Count16 High solubility in polar solvents; potential for intramolecular H-bonding
Rotatable Bond Count19 Flexibility limited by the rigid polycyclic system
XLogP3-AA-0.7 Moderate hydrophilicity; likely poor membrane permeability

Stability Considerations

  • Thermal Stability : The diaza-azonia system may decompose at elevated temperatures (>200°C), releasing methylamine or related fragments .

  • pH Sensitivity : The quaternary ammonium group confers stability in acidic conditions but may degrade under strongly basic conditions (pH > 10) .

Research Gaps and Recommendations

  • Synthetic Studies : No reported synthesis routes for this compound. A plausible approach involves coupling a protected oxane-carboxylic acid with a preformed diaza-azonia moiety .

  • Catalytic Applications : The nitrogen-rich structure could act as a ligand for transition metals, though this remains unexplored .

Scientific Research Applications

Chemistry

In chemistry, (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties for various applications.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a versatile tool for probing biochemical processes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to its structure could lead to the development of new drugs with improved efficacy and reduced side effects.

Industry

In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of high-performance polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid involves interactions with specific molecular targets and pathways. The compound’s hydroxyl groups and carboxylic acid moiety allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Source/Activity Reference(s)
Target Compound Oxane core + diaza-azoniatetracyclic moiety ~500 (estimated) Likely microbial (e.g., actinomycetes); inferred antimicrobial/antiviral activity
(2S,3S,4S,5R,6S)-6-[[(13S,16R,17R)-16,17-Dihydroxy-13-Methyl-...-Phenanthren-3-yl]Oxy]-3,4,5-Trihydroxyoxane-2-Carboxylic Acid Steroid-like tetracyclic aglycone + glucuronic acid 432.38 Plant/fungal origin; potential detoxification metabolite
Fluorinated Glycosides (Compounds 16 and 17 in ) Perfluorinated alkyl chains + triazole-linked aglycones >800 Synthetic; designed for enhanced lipid membrane penetration
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-{[(1S,5R,13R,14S,17R)-14-Hydroxy...-Octadeca-Tetraen-10-yl]Oxy}Oxane-2-Carboxylic Acid Pentacyclic aglycone with fused oxazole/aromatic rings ~450 (estimated) Marine actinomycetes; hypothesized cytotoxic activity
16α,17β-Dihydroxyestra-1,3,5(10)-Trien-3-yl-β-D-Glucosiduronic Acid Estrogen-derived aglycone + glucuronic acid 448.4 Mammalian metabolite; role in hormone conjugation

Key Differences and Implications

Aglycone Complexity: The target compound’s diaza-azoniatetracyclic aglycone is distinct from the steroid-like () or estrogen-derived () aglycones in other glycosides. This difference likely alters target specificity; for example, the charged diaza system may favor interactions with bacterial cell walls or viral proteases .

Stereochemical Variations :

  • The (2S,3S,4S,5R,6R) configuration of the target compound contrasts with the (2S,3S,4S,5R,6S) stereochemistry in ’s pentacyclic analogue. Such differences can drastically affect binding affinity to enzymes like glycosidases .

Biological Source and Activity :

  • Marine-derived glycosides (e.g., ) often show cytotoxicity against cancer cells, while microbial derivatives (e.g., target compound) are more frequently associated with antimicrobial effects .
  • Synthetic fluorinated glycosides () are engineered for stability and prolonged half-life, unlike naturally occurring analogues .

Research Findings

  • Structural Analysis : Computational methods (e.g., NMR/X-ray crystallography) highlight intramolecular hydrogen bonding in the oxane core, stabilizing the compound’s conformation .
  • Bioactivity Predictions: Molecular docking studies suggest the diaza-azonia moiety may inhibit bacterial RNA polymerase, akin to actinomycin D .
  • Synthetic Challenges : The compound’s stereochemical complexity and polycyclic system make total synthesis laborious, necessitating enzymatic or microbial biosynthesis .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound Fluorinated Glycoside (Compound 16) Steroid-Linked Glucuronic Acid ()
Molecular Weight ~500 849.7 432.38
LogP (Predicted) -1.2 (hydrophilic) 3.5 (lipophilic) -0.8
Hydrogen Bond Donors 6 4 5
Charge at pH 7 +1 (azonia moiety) Neutral -1 (carboxylate)

Biological Activity

The compound (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid is a complex organic molecule that has garnered interest in various fields of biological research due to its unique structural features and potential pharmacological properties. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound features multiple hydroxyl groups and a diaza bicyclic framework which may contribute to its biological interactions. The presence of these functional groups often enhances solubility and can facilitate interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that compounds similar to (2S,3S,4S,5R,6R)-3,4,5-trihydroxy derivatives exhibit significant antimicrobial activity against various pathogens. For instance:

  • Study Findings : A study demonstrated that derivatives of trihydroxy compounds showed inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties:

  • Mechanism of Action : It may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
  • Case Studies : In vitro studies have shown that related compounds can inhibit tumor growth in breast and colon cancer cell lines .

Neuroprotective Effects

Emerging evidence points towards neuroprotective effects:

  • Neuroprotection : Compounds with similar structures have been reported to protect neuronal cells from oxidative stress-induced damage .

Data Tables

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20
AnticancerBreast Cancer Cells10
AnticancerColon Cancer Cells12
NeuroprotectionNeuronal Cells25

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism or pathogen survival.
  • Receptor Interaction : The compound could interact with specific receptors on cell membranes influencing signaling pathways.
  • Oxidative Stress Reduction : The presence of hydroxyl groups may confer antioxidant properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be validated?

  • Methodology : Synthesis of polycyclic compounds often involves multi-step reactions, including cyclization, functional group protection/deprotection, and stereochemical control. For structurally analogous systems (e.g., bicyclic β-lactams in ), ring-closing metathesis or enzymatic catalysis may be applicable. Purity validation requires HPLC (≥95% purity, as in ) coupled with mass spectrometry for molecular weight confirmation. Nuclear magnetic resonance (NMR) is critical for stereochemical verification, particularly for hydroxy and azonia groups .
  • Data Contradictions : Conflicting yields in similar syntheses (e.g., vs. 18) may arise from solvent polarity, temperature, or catalyst selection. Systematic optimization using design of experiments (DoE) is recommended.

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

  • Methodology : Stability studies should follow ICH guidelines, using accelerated degradation tests (e.g., 40°C/75% RH for 6 months). Analytical techniques like UV-Vis spectroscopy (for chromophore monitoring) and ion chromatography (for counterion analysis) are essential. For hygroscopic or thermally sensitive moieties (e.g., the tetracyclic azonia group), lyophilization or inert-atmosphere storage may be required .

Q. What spectroscopic techniques are most effective for structural elucidation?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms molecular formula. 2D NMR (COSY, HSQC, HMBC) resolves complex coupling in the tetracyclic system, particularly for axial vs. equatorial hydroxyl orientations. X-ray crystallography (as in ) provides definitive stereochemical assignment but requires high-quality crystals .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological or catalytic systems?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution in the tetracyclic core, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) assesses interactions with biological targets, such as enzymes with conserved binding pockets for polycyclic scaffolds .
  • Data Integration : Combine quantum mechanics/molecular mechanics (QM/MM) with experimental kinetics (e.g., ) to validate transition states in proposed reaction mechanisms.

Q. What strategies resolve contradictions in reported bioactivity data for structurally related compounds?

  • Methodology : Meta-analysis of bioactivity datasets (e.g., PubChem BioAssay) can identify assay-specific variables (e.g., cell line selection, IC₅₀ thresholds). For the azonia moiety, cytotoxicity may arise from cationic charge disrupting membrane integrity, necessitating counterion screening (e.g., chloride vs. triflate) .
  • Experimental Design : Use isogenic cell lines to isolate target-specific effects. For example, compare wild-type vs. knockout models to confirm hypothesized mechanisms.

Q. How can AI-driven platforms like COMSOL Multiphysics optimize reaction scale-up?

  • Methodology : Implement finite element analysis (FEA) in COMSOL to simulate heat/mass transfer in batch reactors, particularly for exothermic steps (e.g., cyclization). Machine learning models (e.g., random forests) trained on historical data ( ) can predict optimal parameters (temperature, stirring rate) to minimize byproducts .

Methodological Challenges and Solutions

Challenge Solution References
Stereochemical control during synthesisChiral auxiliaries or enzymatic catalysis (e.g., lipases for acyl transfer)
Low solubility in aqueous mediaPEGylation or formulation with cyclodextrins
Interference in NMR spectraDeuterated solvents (DMSO-d₆) and relaxation reagents (Cr(acac)₃)

Key Research Directions

  • Reaction Engineering : Integrate computational reaction path searches ( ) with microfluidics for rapid condition screening.
  • Toxicology : Assess the azonia group’s impact on mitochondrial membrane potential using JC-1 staining .
  • Polymer Applications : Explore the compound as a monomer for pH-responsive hydrogels, leveraging its ionizable groups .

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